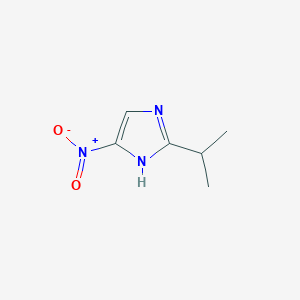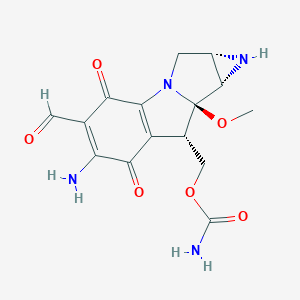
Elaidyl alcohol
Overview
Description
Elaidyl alcohol (also known as elaidic acid or trans-9-octadecenoic acid) is a fatty acid found in a variety of foods and is an important component of the human diet. It is an isomer of oleic acid and is a trans fatty acid. This compound has been studied extensively in recent years due to its potential health benefits and applications in the field of biochemistry and physiology.
Scientific Research Applications
1. Chemical Hydroxylation and Epoxide Cleavage
Elaidyl alcohol has been used in chemical research for the stereospecific hydroxylation process. It is hydroxylated using potassium permanganate in a water-methylene chloride system, aided by phase transfer agents. This process results in the formation of dihydroxyoctadecanol. Additionally, this compound is involved in the study of periodic acid cleavage of epoxides, showcasing its relevance in organic chemistry research (Okimoto & Swern, 1977).
2. Impact on Lipid Metabolism
Research has shown that supplementation with elaidic acid leads to the formation of this compound in L-M cells. This process results in the accumulation of fatty alcohols, indicating a specific reaction with trans fatty acids. Such studies highlight this compound's role in understanding lipid metabolism and cellular responses to fatty acid supplementation (Lee, Hougland, & Stephens, 1979).
3. Boron Neutron Capture Therapy (BNCT) Research
This compound is also studied in the context of Boron Neutron Capture Therapy (BNCT). In research on elaidyl-1,2,-carborane carboxylate (ECC), it's suggested that this compound, resulting from ECC cleavage, is processed in the body like other trans fatty acids. This research contributes to understanding the biocompatibility and toxicity aspects of BNCT, a cancer treatment method (Kallio et al., 1996).
4. Studies in Nonaqueous Systems
This compound is utilized in studies examining the aggregation behavior of unsaturated long-chain fatty alcohols in nonaqueous systems. Such research is crucial for understanding the properties of these compounds in different solvents and their potential applications in various industrial and pharmaceutical fields (Dunn & Bagby, 1995).
Mechanism of Action
Elaidyl alcohol, also known as trans-9-Octadecenol, is a monounsaturated fatty alcohol . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It has been shown to be active against herpes simplex virus 2 (hsv-2) and bacteriophage ϕ6 .
Mode of Action
This compound interacts with its targets, such as HSV-2 and bacteriophage ϕ6, to exert its effects
Biochemical Pathways
It has been used in the formation of bimolecular films to study the effect of unsaturation on model lipid membranes .
Pharmacokinetics
It is known that it is a solid at room temperature and has solubility in dmf, dmso, and ethanol .
Result of Action
This compound has been shown to have antiviral activity, particularly against HSV-2 and bacteriophage ϕ6 . .
Action Environment
It is known that it is stable for at least 4 years when stored at -20°c .
Biochemical Analysis
Cellular Effects
It is known to be active against certain viruses , suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Detailed information on these effects is currently lacking.
Molecular Mechanism
It is known to exert effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
properties
IUPAC Name |
(E)-octadec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSTYHKOOCGGFT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014859 | |
| Record name | Octadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
506-42-3, 26446-12-8 | |
| Record name | Elaidyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elaidic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elaidyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecen-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-octadec-9-enol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELAIDIC ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDY6XJ6RTJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of elaidyl alcohol in fungal infection?
A: Research suggests that this compound, similar to oleyl alcohol, can stimulate infection structure formation in the fungus Magnaporthe grisea on non-inductive surfaces []. This finding highlights the potential role of unsaturated fatty alcohols in fungal pathogenesis.
Q2: How does this compound affect appressorium formation in Magnaporthe grisea?
A: this compound, along with other monounsaturated fatty acids, can inhibit appressorium formation in Magnaporthe grisea on both inductive and non-inductive surfaces []. This inhibitory effect is thought to be competitive with the inducing agent and is influenced by the concentration of this compound and the type of surface.
Q3: Are there any studies on the use of this compound in drug delivery systems?
A: While not explicitly mentioned in the provided research, one study explored the use of this compound in a topical formulation for betamethasone dipropionate delivery []. Although oleyl alcohol was chosen for further development due to its balance of drug retention and low systemic absorption [], the inclusion of this compound in the initial formulation screening suggests potential applications in drug delivery systems, warranting further investigation.
Q4: What analytical techniques have been used to study this compound?
A4: Several analytical techniques have been employed in the research of this compound. These include:
- Monolayer studies []: These studies investigate the behavior of this compound at interfaces, providing insights into its surface properties.
- Chromatographic methods (e.g., LC-MS/MS) []: These techniques are used to separate, identify, and quantify this compound and its potential metabolites in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)







![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)


